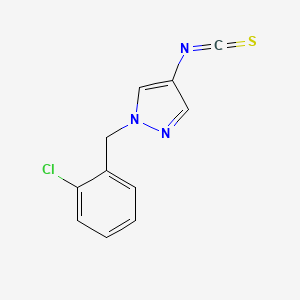
1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a useful research compound. Its molecular formula is C11H8ClN3S and its molecular weight is 249.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique isothiocyanate functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClN₃S
- Molecular Weight : Approximately 249.72 g/mol
- Functional Groups : Isothiocyanate (-N=C=S) and chloro-benzyl substituent
The presence of the isothiocyanate group contributes significantly to the reactivity and biological activity of this compound. It is known for undergoing nucleophilic attack, which can lead to various chemical transformations, making it a versatile candidate for medicinal applications.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems:
- Covalent Bond Formation : The isothiocyanate group reacts with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects .
- Influence on Cellular Pathways : Research indicates that this compound may influence pathways related to cell growth and apoptosis, suggesting potential applications in cancer therapy.
Anticancer Activity
This compound has shown promise as an anticancer agent:
- Induction of Apoptosis : Studies have indicated that this compound may induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer cells, demonstrating significant cytotoxic effects at certain concentrations.
- Mechanistic Insights : Research suggests that the compound's ability to form covalent bonds with cellular proteins may play a crucial role in mediating its anticancer effects .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored:
- Activity Against Bacterial Strains : Preliminary studies indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .
- Comparison with Standard Antibiotics : In comparative studies, the compound exhibited activity comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-11-4-2-1-3-9(11)6-15-7-10(5-14-15)13-8-16/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAURSNRCJNDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N=C=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














